molecular formula C15H22BrF9 B3040524 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane CAS No. 213207-95-5

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane

Cat. No.: B3040524
CAS No.: 213207-95-5
M. Wt: 453.22 g/mol
InChI Key: HIEQJDKWJZYMQM-UHFFFAOYSA-N
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Description

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane is a halogenated hydrocarbon compound characterized by the presence of a bromine atom and multiple fluorine atoms. This compound is part of the perfluorinated alkyl bromides family, known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane typically involves the bromination of a perfluorinated alkane. One common method is the radical bromination of 1,1,1,2,2,3,3,4,4-nonafluoropentadecane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

C15F9H+Br2UV, AIBNC15F9Br+HBr\text{C}_{15}\text{F}_9\text{H} + \text{Br}_2 \xrightarrow{\text{UV, AIBN}} \text{C}_{15}\text{F}_9\text{Br} + \text{HBr} C15​F9​H+Br2​UV, AIBN​C15​F9​Br+HBr

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of bromine and a suitable radical initiator ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 15-hydroxy-1,1,1,2,2,3,3,4,4-nonafluoropentadecane.

    Elimination Reactions: Formation of perfluorinated alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of perfluorinated alkanes.

Scientific Research Applications

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biological imaging and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a flame retardant.

Mechanism of Action

The mechanism of action of 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density and steric properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
  • 1-Bromo-1,1,2,2,3,3,4,4,5,5-decafluoropentane
  • 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

Uniqueness

15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane is unique due to its longer carbon chain and higher degree of fluorination compared to similar compounds. This results in distinct physical and chemical properties, such as higher thermal stability, lower surface energy, and unique reactivity patterns.

Properties

IUPAC Name

15-bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrF9/c16-11-9-7-5-3-1-2-4-6-8-10-12(17,18)13(19,20)14(21,22)15(23,24)25/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEQJDKWJZYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895209
Record name 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213207-95-5
Record name 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 19.52 g of CF3(CF2)3(CH2)10CH2OH and 200 mL of 48 weight percent aqueous hydrobromic acid was slowly added 20 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 24 hr, and poured into 1 liter of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solution was concentrated to an amber liquid, which was eluted through 3 inches of silica with hexanes. Concentration of the eluent yielded a light amber liquid, and bulb-to-bulb distillation gave 19.82 g of CF3(CF2)3(CH2)10CH2Br as a clear, colorless liquid, b.p. 120-170° C. at 0.06 torr (8 Pa).
Quantity
19.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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